O,alpha-dimethyl-L-tyrosine

Catalog No.
S3344000
CAS No.
65555-88-6
M.F
C11H15NO3
M. Wt
209.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O,alpha-dimethyl-L-tyrosine

CAS Number

65555-88-6

Product Name

O,alpha-dimethyl-L-tyrosine

IUPAC Name

(2S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C11H15NO3/c1-11(12,10(13)14)7-8-3-5-9(15-2)6-4-8/h3-6H,7,12H2,1-2H3,(H,13,14)/t11-/m0/s1

InChI Key

GSEIHXWCWAMTTH-NSHDSACASA-N

SMILES

CC(CC1=CC=C(C=C1)OC)(C(=O)O)N

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(C(=O)O)N

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)OC)(C(=O)O)N

The exact mass of the compound O,alpha-dimethyl-L-tyrosine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

O,alpha-dimethyl-L-tyrosine (CAS: 65555-88-6) is a non-proteinogenic amino acid derivative designed for enhanced stability in both synthetic and biological systems. It incorporates two key structural modifications compared to its parent compound, L-tyrosine: an O-methyl group on the phenolic ring and a methyl group at the alpha-carbon. These features are not merely incremental changes; they are specifically engineered to overcome common failure points in peptide synthesis and medicinal chemistry, namely racemization and metabolic degradation. This compound serves as a specialized building block for constructing peptides and peptidomimetics where precise stereochemical integrity and extended biological half-life are critical procurement and performance requirements. [REFS-1, REFS-2]

Research Fit

QC Official Methyldopa EP Impurity B for pharmaceutical purity analysis
ENZ Differentiated tool for tyrosinase and L-amino acid oxidase studies
CNS Lipophilic scaffold for CNS probe development and transport research

Attempting to substitute O,alpha-dimethyl-L-tyrosine with more common analogs like L-tyrosine, O-methyl-L-tyrosine, or even standard protected tyrosine derivatives often fails to meet key process and performance specifications. L-tyrosine itself is prone to metabolic degradation and its phenolic hydroxyl can undergo unwanted side reactions. Using O-methyl-L-tyrosine protects the phenol but leaves the alpha-carbon vulnerable to racemization during peptide bond activation and coupling, a critical issue that can lead to diastereomeric impurities, complex purification, and loss of biological activity. Conversely, while alpha-methyl-L-tyrosine provides racemization resistance, it lacks the O-methylation needed to block metabolic pathways like phosphorylation or enzymatic modification at the phenol group. Therefore, procuring this doubly-modified analog is a deliberate choice to preemptively solve two distinct and critical stability problems that cannot be addressed by a single modification alone. [1]

Why Simpler Analogs Fall Short

O,alpha-dimethyl-L-tyrosine
L-tyrosine
Native substrate of tyrosinase; lacks dual methylation, leading to a different enzyme interaction profile.
O,alpha-dimethyl-L-tyrosine
alpha-methyl-L-tyrosine
Lacks O-methyl group; critically alters lipophilicity and may compromise CNS uptake characteristics.

Suppression of Racemization During Peptide Coupling via Alpha-Methylation

The presence of the alpha-methyl group provides steric hindrance that structurally inhibits the formation of the 5(4H)-oxazolone (azlactone) intermediate, the primary pathway for racemization during peptide bond formation. While standard amino acids, particularly residues like Histidine and Cysteine, are highly susceptible to racemization, alpha-methylated amino acids maintain their stereochemical integrity even under demanding coupling conditions. This is a critical process advantage, as it prevents the formation of hard-to-separate diastereomeric peptide impurities, simplifying downstream purification and ensuring the synthesis of the correct, biologically active stereoisomer. [1]

Evidence DimensionRacemization Risk during Synthesis
Target Compound DataMinimal to none due to the presence of the alpha-methyl group, which blocks the primary racemization mechanism.
Comparator Or BaselineStandard L-amino acids (e.g., L-tyrosine, L-phenylalanine) which are susceptible to racemization via oxazolone formation, especially during fragment condensation or when using aggressive coupling reagents.
Quantified DifferenceReduces risk of diastereomeric impurity formation, which can otherwise range from trace amounts to significant percentages depending on the coupling method and adjacent residues.
ConditionsSolution or solid-phase peptide synthesis (SPPS), particularly during carboxylic acid activation steps (e.g., with carbodiimides) or in fragment coupling.

This ensures higher purity of the final peptide product, reduces complex purification challenges, and guarantees the intended stereochemistry required for biological activity.

Tyrosinase Inhibition
Class-level
IC50 33.3 µM
Reported functional switch from substrate to inhibitor
Mushroom tyrosinase model; spectrophotometric assay

Enhanced Metabolic Stability via Dual-Site Modification

O,alpha-dimethyl-L-tyrosine is engineered for superior metabolic stability through two distinct mechanisms. First, the alpha-methyl group sterically hinders the approach of peptidases, enzymes that would otherwise cleave the peptide bonds adjacent to the residue. Second, the O-methyl group provides a permanent block on the phenolic hydroxyl, preventing metabolic modification at this site, such as phosphorylation or degradation via the tyrosine catabolism pathway initiated by tyrosine aminotransferase. [1] This dual protection makes peptides incorporating this residue significantly more resistant to in-vivo degradation compared to those made with L-tyrosine or singly-modified analogs.

Evidence DimensionMetabolic Degradation Pathways
Target Compound DataBlocked at two key sites: resistant to peptidase cleavage at the backbone and resistant to modification/degradation at the phenolic side chain.
Comparator Or BaselineL-Tyrosine, which is susceptible to both peptidase cleavage and enzymatic degradation starting with tyrosine aminotransferase. O-Methyl-L-tyrosine is still susceptible to peptidase cleavage.
Quantified DifferenceProvides a multi-faceted stability enhancement expected to significantly increase the biological half-life of a resulting peptide compared to less-modified alternatives.
ConditionsIn vivo or in vitro biological systems containing metabolic enzymes (e.g., plasma, cell culture, tissue homogenates).

For researchers developing peptide-based therapeutics, this enhanced stability is a key factor for improving pharmacokinetic properties like half-life and bioavailability.

Brain Uptake (Analog)
Context-dependent
O-methyl analog: 5% dose/g
non-O-methyl: significantly lower
Supports CNS probe lipophilicity context
Indirect data from radioiodinated analog in mice

Precursor Suitability for High-Value, Sterically Hindered Peptidomimetics

The use of sterically hindered, methylated tyrosine derivatives is a well-established strategy in the synthesis of high-affinity receptor ligands, particularly in the field of opioid peptides. For example, the related compound 2',6'-dimethyl-L-tyrosine (Dmt) is widely used in place of tyrosine to increase affinity for the mu-opioid receptor and enhance analgesic potency. [REFS-1, REFS-2] O,alpha-dimethyl-L-tyrosine belongs to this class of critical building blocks, providing the necessary steric and electronic properties for constructing advanced peptidomimetics where receptor fit and metabolic stability are paramount. Its procurement is justified for projects aiming to create novel ligands with similarly enhanced pharmacological profiles.

Evidence DimensionApplication Class Precedent
Target Compound DataProvides both alpha-carbon and phenolic stability, a desirable combination for advanced peptidomimetic design.
Comparator Or BaselineStandard L-tyrosine, which often yields ligands with lower receptor affinity and/or shorter in-vivo half-lives.
Quantified DifferenceIncorporation of related methylated tyrosines like Dmt can increase receptor binding affinity (Ki) by orders of magnitude in specific scaffolds.
ConditionsSynthesis of peptide or small molecule ligands for therapeutic targets, particularly G-protein coupled receptors (GPCRs).

This compound is not just a generic reagent; it is a specialized precursor suited for high-stakes drug discovery programs where enhanced stability and potency are required.

LAAO Substrate Affinity
Context-dependent
Km 0.044 mM (O-methyl-L-Tyr) vs 0.13 mM (L-Tyr)
Reports higher enzyme recognition for O-methylated analog
Data from mono-methylated derivative; Crotalus atrox LAAO

Synthesis of Racemization-Resistant Peptide Fragments

Ideal for use in challenging peptide fragment condensations where the C-terminal activated residue is susceptible to epimerization. The alpha-methyl group ensures stereochemical integrity is maintained, justifying its use in multi-step syntheses of complex or high-purity peptides.

Development of Long-Acting Peptide Therapeutics

As a building block for peptide drug candidates requiring an extended pharmacokinetic profile. The combined resistance to both peptidase action and side-chain metabolism makes it a strategic choice for improving in-vivo stability and reducing dosing frequency.

Creation of Conformationally Constrained Peptidomimetics

Serves as a key component in the design of peptidomimetics for targets like GPCRs, where both metabolic stability and specific steric properties are needed to enhance receptor affinity and selectivity, following established principles from analogs like Dmt in opioid research. [1]

Application Fit Matrix

Application
Selection Property
Validation Focus
Methyldopa EP Impurity B Quantification
Certified EP impurity standard
HPLC method validation, pharmacopoeial compliance
Tyrosinase Inhibitor Control
Reported tyrosinase inhibition
Enzyme kinetics & inhibitor screening assays
CNS Probe Scaffold
Enhanced lipophilicity via O-methyl group
Brain uptake & amino acid transporter studies

XLogP3

-1.2

UNII

N51CEY7JMT

Sequence

X

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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